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Compound of Interest

Compound Name: 3-(2-Fluorobenzyl)pyrrolidine

CAS No.: 768341-24-8

Cat. No.: B1624251

Get Quote

Executive Summary
3-(2-Fluorobenzyl)pyrrolidine (CAS: 768341-24-8) represents a privileged substructure in

drug discovery, particularly within neuropsychiatry and oncology. Unlike flat aromatic scaffolds,

this molecule offers significant

character (fraction of

hybridized carbons), a property directly correlated with improved clinical success rates due to
enhanced solubility and target selectivity ("Escaping Flatland").

This guide dissects the molecule’s chemical architecture, details high-fidelity synthetic

protocols, and analyzes its spectroscopic signature, serving as a reference for researchers

developing monoamine transporter inhibitors, sigma receptor ligands, or novel antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Data

IUPAC Name 3-[(2-Fluorophenyl)methyl]pyrrolidine

CAS Number 768341-24-8

Molecular Formula

Molecular Weight 179.23 g/mol

Chirality

Contains one chiral center at C3 (exists as (

), (

), or racemate)

LogP (Predicted) ~2.3 (Modulate via N-substitution)

pKa (Conjugate Acid) ~9.5 (Typical secondary amine)

H-Bond Donors/Acceptors 1 / 2

Structural Logic
The molecule consists of three distinct pharmacophoric domains:

The Pyrrolidine Core: Provides a rigid, aliphatic vector that orients substituents in 3D space.

The Methylene Bridge: A flexible linker (

) allowing the aromatic ring to adopt induced-fit conformations within a binding pocket.

The 2-Fluorophenyl Ring: The ortho-fluorine atom serves two critical functions:

Metabolic Blocking: Protects the oxidation-prone benzylic position and the aromatic ring

from P450 metabolism.

Conformational Bias: The fluorine atom induces a specific torsional preference relative to

the methylene bridge due to electrostatic repulsion and lipophilicity.

Synthetic Pathways[2][7][8][9]
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To access this scaffold, two primary methodologies are recommended based on scale and

available starting materials.

Method A: The Succinimide Route (Scalable & Classic)
This pathway is preferred for multi-gram synthesis due to the stability of intermediates and the

avoidance of expensive transition metals.

Protocol:

Condensation: React N-benzylsuccinimide (or N-Boc-succinimide) with 2-

fluorobenzaldehyde in the presence of a base (NaH or LHMDS) to form the condensation

product (3-(2-fluorobenzylidene)pyrrolidine-2,5-dione).

Reduction: Perform a global reduction of the imide carbonyls and the exocyclic double bond

using Lithium Aluminum Hydride (

) in refluxing THF.

Deprotection (if needed): Removal of the N-benzyl group via hydrogenolysis (

, Pd/C) or ACE-Cl to yield the free amine.

Method B: Palladium-Catalyzed Hydroarylation (Modern
& Modular)
Ideal for late-stage functionalization or parallel medicinal chemistry libraries.

Protocol:

Substrates: Use N-Boc-3-pyrroline and 2-fluorobenzyl bromide (or 2-fluorophenyl bromide

under reductive conditions).

Catalysis: Employ a Pd(II) source (e.g.,

) with a phosphine ligand.

Mechanism: The reaction proceeds via migratory insertion of the alkene into the Pd-Aryl

bond, followed by reduction, establishing the C3 stereocenter.
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Visualization of Synthetic Logic

Alternative: Hydroarylation
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Click to download full resolution via product page

Caption: Comparative synthetic routes showing the classical Succinimide reduction pathway

versus the modern Pd-catalyzed hydroarylation approach.

Spectroscopic Analysis & Validation
Validating the structure requires distinguishing the 3-substituted isomer from the N-substituted

byproduct.

Nuclear Magnetic Resonance ( NMR)
The critical diagnostic signal is the methine proton at the C3 position.

Solvent:

[1][2]

7.20 - 6.90 ppm (m, 4H): Aromatic protons. The ortho-fluorine causes complex splitting
(multiplets) rather than clean doublets due to

coupling (

).
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2.90 - 3.10 ppm (m, 1H):

(part of the pyrrolidine ring).

2.60 - 2.80 ppm (d, 2H):Benzylic

. These protons are diastereotopic if the nitrogen is substituted with a chiral group, but in the
free amine, they typically appear as a doublet coupling to the C3-H.

2.30 - 2.50 ppm (m, 1H):C3-H Methine. This is the fingerprint signal. It couples to the
benzylic

,

, and

protons, appearing as a complex multiplet/quintet. Note: In N-benzylpyrrolidine, this signal is
absent.

1.40 - 2.00 ppm (m, 2H):

protons.

Mass Spectrometry (MS)[10]
Molecular Ion:

.

Fragmentation:

m/z 109: 2-Fluorobenzyl cation (Tropylium ion analog). This is the base peak in many

ionization modes, confirming the presence of the fluorobenzyl group.

m/z 70: Pyrrolidinium ion (ring fragment).

Medicinal Chemistry Applications
The 3-benzylpyrrolidine scaffold acts as a bioisostere for 3-phenylpiperidines and 3-

phenylmorpholines.
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Structure-Activity Relationship (SAR)[12]
Monoamine Transporters: Analogs of this structure are potent inhibitors of the

Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The 2-fluoro group

often improves selectivity for NET over DAT (Dopamine Transporter).

Sigma Receptors: The basic nitrogen and the lipophilic benzyl group satisfy the

pharmacophore for Sigma-1 receptor binding, relevant in neuroprotection and pain

management.

Kinase Inhibition: When integrated into larger macrocycles, this unit provides a "kink" that

can orient hinge-binding motifs in kinase inhibitors.

Experimental Protocol: Isolation of the Free Amine
To be used after

reduction.

Quenching: Cool the reaction mixture to 0°C. Carefully add water (

), followed by 15% NaOH (

), and finally water (

).

Filtration: Stir the granular precipitate for 15 minutes, then filter through a pad of Celite.

Wash the pad with diethyl ether.

Extraction: Dry the filtrate over

and concentrate in vacuo.

Purification: The free amine is an oil. Convert to the Hydrochloride salt for storage by

dissolving in

and adding

in dioxane. The salt is a stable, white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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